3-(Thiazol-2-yl)propanehydrazidehydrochloride
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Overview
Description
3-(Thiazol-2-yl)propanehydrazidehydrochloride is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanehydrazidehydrochloride typically involves the reaction of thiazole derivatives with hydrazine and other reagents under specific conditions. One common method involves the esterification of an acid with methanol to obtain the corresponding ester, followed by boiling in 2-propanol with hydrazine monohydrate . This process results in the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient and green methods, such as one-pot multicomponent procedures, can enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-yl)propanehydrazidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Scientific Research Applications
Biology: Thiazole derivatives, including 3-(Thiazol-2-yl)propanehydrazidehydrochloride, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties
Industry: Thiazole derivatives are used in various industrial applications, including the production of dyes, pigments, and rubber vulcanization agents
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)propanehydrazidehydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s antimicrobial activity may involve the inhibition of key enzymes in bacterial and fungal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Thiazol-2-yl)propanehydrazidehydrochloride include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart from other thiazole derivatives is its specific structure and the unique combination of biological activities it exhibits.
Properties
Molecular Formula |
C6H10ClN3OS |
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Molecular Weight |
207.68 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-yl)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-9-5(10)1-2-6-8-3-4-11-6;/h3-4H,1-2,7H2,(H,9,10);1H |
InChI Key |
NESAXACVXZOVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)NN.Cl |
Origin of Product |
United States |
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